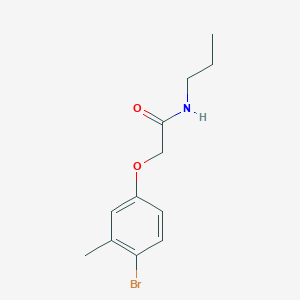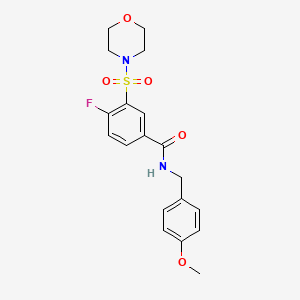![molecular formula C21H21ClN4O B4937464 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential application in drug development.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine involves its binding to the active site of the target enzyme or receptor. This results in the inhibition of the enzyme or receptor activity, which leads to a decrease in the levels of the neurotransmitters associated with the disorder. For example, the inhibition of MAO activity leads to an increase in the levels of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are associated with the treatment of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine are dependent on the target enzyme or receptor. For example, the inhibition of dopamine receptors leads to a decrease in the levels of dopamine, which is associated with the treatment of schizophrenia. The inhibition of MAO activity leads to an increase in the levels of monoamine neurotransmitters, which are associated with the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine in lab experiments include its potent inhibitory activity against various enzymes and receptors, its potential application in drug development, and its availability in the market. However, the limitations include its high cost, potential toxicity, and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
The future directions for the research on 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine include the identification of new target enzymes and receptors, the optimization of its chemical structure to improve its potency and selectivity, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, the development of new synthetic routes and the exploration of its potential application in other therapeutic areas, such as cancer and infectious diseases, are also areas of interest.
Conclusion:
In conclusion, 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in drug development. Its potent inhibitory activity against various enzymes and receptors, including the MAO enzyme, dopamine receptor, and serotonin receptor, makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, further studies are needed to determine its safety and efficacy, and to optimize its chemical structure for improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine involves the reaction of 4-chlorobenzylamine, 3-(4-chlorophenoxy)benzaldehyde, and 2-chloro-6-(trichloromethyl)pyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution reaction, which results in the formation of the desired product.
Aplicaciones Científicas De Investigación
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential application in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including the monoamine oxidase (MAO) enzyme, dopamine receptor, and serotonin receptor. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
2-[4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-5-7-19(8-6-18)27-20-4-1-3-17(15-20)16-25-11-13-26(14-12-25)21-23-9-2-10-24-21/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGBRVPXHREWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)

![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)

![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)